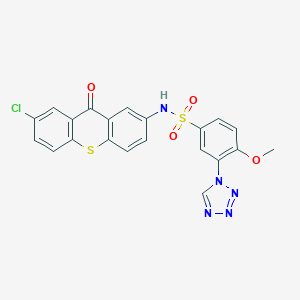![molecular formula C25H36N2O4 B263238 N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B263238.png)
N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications.
Wirkmechanismus
The mechanism of action of N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. Specifically, N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, specifically prostate cancer cells, by inducing cell cycle arrest and apoptosis. N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. Additionally, N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes involved in cellular signaling pathways. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other cellular processes. Additionally, N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has been shown to have low toxicity in animal studies, making it a relatively safe compound to use in lab experiments.
One limitation of using N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the mechanism of action of N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy of N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide in animal models of these diseases and to identify the specific mechanisms by which it exerts its effects.
Another area of interest is the development of more potent and selective inhibitors of PKC and PDE4. N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has shown promise in this regard, but further studies are needed to optimize its structure and improve its potency and selectivity.
Finally, the use of N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide in combination with other compounds is an area of interest. Combining N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide with other inhibitors of cellular signaling pathways may have synergistic effects and could lead to the development of more effective treatments for cancer and other diseases.
Synthesemethoden
The synthesis of N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with 3-methoxy-4-(3-morpholinopropoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has been shown to have potential use in a variety of research applications. It has been studied for its effects on cancer cells, specifically its ability to inhibit the growth of prostate cancer cells. N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
Produktname |
N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide |
|---|---|
Molekularformel |
C25H36N2O4 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
N-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H36N2O4/c1-29-23-14-21(3-4-22(23)31-8-2-5-27-6-9-30-10-7-27)26-24(28)25-15-18-11-19(16-25)13-20(12-18)17-25/h3-4,14,18-20H,2,5-13,15-17H2,1H3,(H,26,28) |
InChI-Schlüssel |
OGNZGQRMUOBXOL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)OCCCN5CCOCC5 |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)OCCCN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B263156.png)
![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B263157.png)
![Benzyl 3-{[(benzyloxy)carbonyl]amino}phenyl carbonate](/img/structure/B263159.png)
![N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide](/img/structure/B263162.png)
![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B263165.png)
![2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B263166.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B263172.png)
![Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate](/img/structure/B263173.png)
![N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263176.png)

![1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol](/img/structure/B263180.png)

![N~2~-(4-{[4-(dimethylamino)benzoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B263184.png)